3-amino-6-[4-(2-methoxyethylsulfamoyl)phenyl]-N-pyridin-3-ylpyrazine-2-carboxamide
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Overview
Description
AR-534, also known as ONCT-534, is a novel investigational compound designed as a dual-action androgen receptor inhibitor. It is primarily developed for the treatment of metastatic castration-resistant prostate cancer and other androgen receptor-driven diseases. This compound is unique in its ability to interact with both the N-terminal domain and the ligand-binding domain of the androgen receptor, leading to the inhibition of androgen receptor function and degradation of the androgen receptor protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR-534 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to be orally bioavailable, which suggests that its synthesis involves considerations for stability and bioavailability .
Industrial Production Methods
Industrial production of AR-534 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography for purification and quality control. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
AR-534 undergoes several types of chemical reactions, primarily focusing on its interaction with the androgen receptor. These reactions include:
Inhibition Reactions: AR-534 inhibits the function of the androgen receptor by binding to both the N-terminal domain and the ligand-binding domain.
Degradation Reactions: The compound induces the degradation of the androgen receptor protein, preventing its activation and subsequent signaling.
Common Reagents and Conditions
The reactions involving AR-534 typically occur under physiological conditions, as the compound is designed to be effective in vivo. Common reagents used in these reactions include buffers and solvents that mimic the physiological environment. The exact conditions for these reactions are optimized to ensure maximum efficacy and stability of the compound .
Major Products Formed
The major products formed from the reactions involving AR-534 are the degraded fragments of the androgen receptor protein. These fragments are then processed and eliminated by the body’s natural degradation pathways .
Scientific Research Applications
AR-534 has several scientific research applications, including:
Chemistry: In chemical research, AR-534 is used to study the mechanisms of androgen receptor inhibition and degradation.
Biology: In biological research, AR-534 is used to investigate the role of the androgen receptor in various cellular processes.
Medicine: In medical research, AR-534 is being investigated as a potential treatment for metastatic castration-resistant prostate cancer.
Industry: In the pharmaceutical industry, AR-534 represents a promising candidate for the development of new therapies targeting androgen receptor-driven diseases.
Mechanism of Action
AR-534 exerts its effects through a dual-action mechanism. It interacts with both the N-terminal domain and the ligand-binding domain of the androgen receptor. This dual interaction inhibits the function of the androgen receptor and leads to its degradation. By preventing the activation of the androgen receptor, AR-534 effectively blocks the signaling pathways that drive the growth and proliferation of androgen receptor-positive cancer cells .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: A non-steroidal antiandrogen that binds to the ligand-binding domain of the androgen receptor.
Apalutamide: Another non-steroidal antiandrogen that targets the ligand-binding domain.
Darolutamide: A non-steroidal antiandrogen with a similar mechanism of action to enzalutamide and apalutamide.
Uniqueness of AR-534
AR-534 is unique in its ability to interact with both the N-terminal domain and the ligand-binding domain of the androgen receptor. This dual-action mechanism allows it to inhibit androgen receptor function and induce degradation of the androgen receptor protein, even in the presence of ligand-binding domain mutations and splice variants. This makes AR-534 potentially more effective in treating androgen receptor-driven diseases that are resistant to other androgen receptor inhibitors .
Properties
Molecular Formula |
C19H20N6O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-amino-6-[4-(2-methoxyethylsulfamoyl)phenyl]-N-pyridin-3-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C19H20N6O4S/c1-29-10-9-23-30(27,28)15-6-4-13(5-7-15)16-12-22-18(20)17(25-16)19(26)24-14-3-2-8-21-11-14/h2-8,11-12,23H,9-10H2,1H3,(H2,20,22)(H,24,26) |
InChI Key |
OMGQIHJJEYTELG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CN=CC=C3)N |
Origin of Product |
United States |
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